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Compound of Interest

Compound Name: 6(5H)-Phenanthridinone, 2-bromo-

Cat. No.: B131381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and

synthetic methodologies for 2-bromo-6(5H)-phenanthridinone. While a complete, publicly

available dataset of its spectral data is limited, this document compiles expected spectroscopic

values based on the known characteristics of the phenanthridinone scaffold and the influence

of halogen substituents. This guide is intended to serve as a valuable resource for researchers

utilizing this compound in medicinal chemistry and drug development, particularly in the context

of its role as a versatile synthetic intermediate.[1] The phenanthridinone core is a privileged

scaffold, notably found in compounds investigated as inhibitors of poly(ADP-ribose) polymerase

(PARP), a key enzyme in DNA repair.[1]

Physicochemical Properties
Property Value Reference

CAS Number 27353-48-6 [1]

Molecular Formula C₁₃H₈BrNO [1]

Molecular Weight 274.11 g/mol [1]

Spectroscopic Data
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Due to the limited availability of published spectra for 2-bromo-6(5H)-phenanthridinone, the

following tables present expected data based on analyses of the parent compound, 6(5H)-

phenanthridinone, and known substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected ¹H and ¹³C NMR chemical shifts are based on the data for 6(5H)-

phenanthridinone, with adjustments for the bromine substituent at the C2 position. The bromine

atom is an electron-withdrawing group, which is expected to induce a downfield shift for

adjacent protons and directly bonded carbon.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-bromo-6(5H)-phenanthridinone

Solvent: DMSO-d₆

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.8 Singlet (broad) 1H N-H

~8.5-8.3 Multiplet 2H Aromatic C-H

~7.9-7.2 Multiplet 5H Aromatic C-H

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-bromo-6(5H)-phenanthridinone

Solvent: DMSO-d₆

Chemical Shift (δ, ppm) Assignment

~160 C=O (lactam)

~137-115 Aromatic Carbons

~115 C-Br

Infrared (IR) Spectroscopy
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The IR spectrum is expected to show characteristic peaks for the lactam and aromatic

functionalities.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Functional Group

3400-3200 N-H stretch (lactam)

>3000 Aromatic C-H stretch

1700-1650 C=O stretch (lactam)

1600-1450 Aromatic C=C stretch

Mass Spectrometry (MS)
The primary data from mass spectrometry would be the molecular ion peak.

Table 4: Expected Mass Spectrometry Data

m/z (relative intensity) Assignment

[M]⁺: ~273, [M+2]⁺: ~275
Molecular ion peak (characteristic isotopic

pattern for Bromine)

Calculated Exact Mass 272.9844

Experimental Protocols
The following protocols are representative of the synthesis and characterization of 2-bromo-

6(5H)-phenanthridinone and are based on established methodologies for related compounds.

[2][3]

Synthesis: Microwave-Assisted, Weak Base-Promoted
Lactamization[2]
This method provides a rapid and efficient route to the phenanthridinone core.[2]
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Reaction Setup: In a 5 mL microwave reaction tube, combine the appropriate N-aryl-2-

bromobenzamide (0.3 mmol), potassium carbonate (K₂CO₃, 1.5 mmol), and

dimethylformamide (DMF, 3 mL).

Microwave Irradiation: Stir the mixture at room temperature for 5 minutes, flush with nitrogen,

and seal the tube. The reaction mixture is then stirred at 150°C for 2 hours under microwave

irradiation (100 W initial power).

Workup and Purification: After cooling to room temperature, the mixture is filtered through a

short silica gel column (eluting with dichloromethane/methanol = 8:2) to remove inorganic

salts. The solvent is evaporated under reduced pressure. The crude product is then purified

by thin-layer chromatography (TLC) using a dichloromethane/methanol (97:3) solvent

system to afford the pure 2-bromo-6(5H)-phenanthridinone.

Spectroscopic Characterization
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz

spectrometer at 25°C. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆),

and chemical shifts are referenced to tetramethylsilane (TMS) as an internal standard.[3]

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR)

spectrometer. The solid sample is typically prepared as a KBr pellet.

Mass Spectrometry: High-resolution mass spectra (HRMS) are recorded on a mass

spectrometer using electrospray ionization (ESI).[3]

Synthetic Workflow
The synthesis of 2-bromo-6(5H)-phenanthridinone can be achieved through various palladium-

catalyzed and microwave-assisted methods. A common approach involves the intramolecular

cyclization of a substituted N-aryl-2-bromobenzamide.

Caption: Synthetic pathway for 2-bromo-6(5H)-phenanthridinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b131381
https://pubs.acs.org/doi/10.1021/acsomega.8b01742
https://pubs.acs.org/doi/10.1021/acs.joc.3c01429
https://www.benchchem.com/product/b131381#spectroscopic-data-nmr-ir-ms-of-2-bromo-6-5h-phenanthridinone
https://www.benchchem.com/product/b131381#spectroscopic-data-nmr-ir-ms-of-2-bromo-6-5h-phenanthridinone
https://www.benchchem.com/product/b131381#spectroscopic-data-nmr-ir-ms-of-2-bromo-6-5h-phenanthridinone
https://www.benchchem.com/product/b131381#spectroscopic-data-nmr-ir-ms-of-2-bromo-6-5h-phenanthridinone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b131381?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

